4-Fluoro-2-(methylsulfonyl)pyridine

Description

BenchChem offers high-quality 4-Fluoro-2-(methylsulfonyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-2-(methylsulfonyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

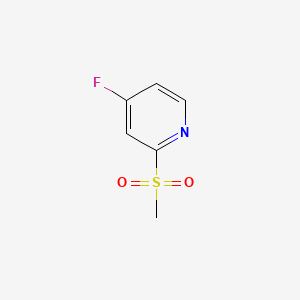

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-2-methylsulfonylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO2S/c1-11(9,10)6-4-5(7)2-3-8-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIRSODIXIGLPSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC=CC(=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10694818 | |

| Record name | 4-Fluoro-2-(methanesulfonyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207613-69-1 | |

| Record name | 4-Fluoro-2-(methanesulfonyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Fluoro-2-(methylsulfonyl)pyridine: A Key Building Block for Modern Drug Discovery

Introduction: The Strategic Value of a Functionalized Pyridine Core

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged structure in drug design. 4-Fluoro-2-(methylsulfonyl)pyridine (CAS 1207613-69-1) emerges as a particularly valuable building block, strategically functionalized to offer chemists precise control over molecular design and synthetic strategy.

This guide provides an in-depth analysis of the core properties, synthesis, reactivity, and application of this reagent. The molecule's design is deceptively simple yet potent: a pyridine ring is activated by two key electron-withdrawing groups. The methylsulfonyl group at the 2-position significantly enhances the ring's electrophilicity, while the fluorine atom at the 4-position serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr). This combination unlocks a vast chemical space for researchers in drug discovery, enabling the rapid synthesis of complex, polysubstituted pyridine derivatives. We will explore the causality behind its reactivity, provide field-proven insights into its application, and offer detailed protocols for its use.

Physicochemical and Structural Properties

A comprehensive understanding of a reagent's physical properties is fundamental to its effective use in the laboratory. The key characteristics of 4-Fluoro-2-(methylsulfonyl)pyridine are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1207613-69-1 | [1] |

| Molecular Formula | C₆H₆FNO₂S | [1] |

| Molecular Weight | 175.18 g/mol | [1] |

| Appearance | White crystalline powder | [2] |

| Purity | Typically ≥95% | [2] |

| Melting Point | Data not publicly available | N/A |

| Boiling Point | Data not publicly available | [3] |

| Storage | Store under an inert atmosphere at room temperature | [3] |

Note: Specific thermal properties such as melting and boiling points have not been extensively reported in public literature, which is common for specialized chemical building blocks.

Synthesis and Reactivity: A Tale of Two Activating Groups

Plausible Synthetic Pathway

While specific, large-scale preparations are often proprietary, a logical and efficient synthesis can be devised from common starting materials based on established pyridine chemistry. A likely route involves the oxidation of a precursor thioether, a common and high-yielding transformation.

The workflow begins with a suitable substituted pyridine, such as 4-fluoro-2-mercaptopyridine. The thioether is formed via methylation, followed by a controlled oxidation to the sulfone.

Caption: Plausible synthesis of 4-Fluoro-2-(methylsulfonyl)pyridine.

This two-step process is advantageous as it utilizes readily available starting materials and employs robust, scalable reactions. The oxidation of the electron-rich thioether to the electron-poor sulfone is the key transformation that "activates" the pyridine ring for subsequent reactions.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary value of 4-Fluoro-2-(methylsulfonyl)pyridine lies in its high reactivity towards nucleophiles via the SNAr mechanism. The pyridine nitrogen, together with the potent electron-withdrawing methylsulfonyl group, drastically lowers the electron density of the aromatic ring, making it susceptible to nucleophilic attack.

Attack is favored at the C4 (para) and C2 (ortho) positions relative to the nitrogen because the anionic charge of the intermediate (a Meisenheimer-like complex) can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[3][4] In this specific molecule, both the C2 and C4 positions are occupied. However, the fluorine at C4 is a superior leaving group compared to the methylsulfonyl group under typical SNAr conditions.

Therefore, the predominant reaction is the displacement of the fluoride ion by a wide range of nucleophiles (Nu:⁻), such as amines, alcohols, and thiols.

Caption: Regioselective SNAr at the C4 position.

This predictable regioselectivity is a critical feature for drug design, allowing for the confident introduction of diverse functional groups at a specific vector on the pyridine core.

Application in Drug Discovery: The Power of Fluorine

The incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties.[5] Fluorine's unique characteristics—small size, high electronegativity, and the strength of the C-F bond—can profoundly influence a molecule's profile.[6]

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. Introducing fluorine at a potential "metabolic soft spot" can block this pathway, thereby increasing the drug's half-life and bioavailability.

-

Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, such as the pyridine nitrogen. This can be crucial for optimizing a drug's solubility, cell permeability, and target engagement at physiological pH.

-

Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions within a protein's binding pocket, including hydrogen bonds (with the fluorine acting as a weak acceptor) and dipole-dipole interactions, which can enhance target affinity and selectivity.

The methylsulfonyl group further contributes to the molecule's utility by acting as a strong hydrogen bond acceptor and improving aqueous solubility, which are desirable traits for many drug candidates. This dual functionalization makes 4-Fluoro-2-(methylsulfonyl)pyridine a powerful tool for lead optimization campaigns.

Spectroscopic Characterization: What to Expect

-

¹H NMR: The three aromatic protons will appear as distinct multiplets in the downfield region (likely δ 7.5-9.0 ppm) due to the strong deshielding effects of the ring nitrogen and the sulfonyl group. The protons at C5 and C3 will show coupling to the fluorine atom (³JH-F and ⁴JH-F, respectively), further splitting their signals.

-

¹³C NMR: The spectrum will show six distinct carbon signals. The carbon directly attached to fluorine (C4) will appear as a large doublet due to one-bond C-F coupling (¹JC-F ≈ 240-265 Hz).[2] Other carbons will also exhibit smaller couplings to fluorine (²JC-F, ³JC-F), which can make the proton-decoupled spectrum appear complex. The signal for the methyl group of the sulfone will be a singlet in the upfield region (δ ~40-45 ppm).

-

¹⁹F NMR: This is a highly sensitive and informative technique. A single resonance is expected for the fluorine atom. Its chemical shift will be indicative of the electronic environment of the pyridine ring. For reference, the chemical shift of monofluorobenzene is approximately -113 ppm relative to CFCl₃.

-

Mass Spectrometry: The mass spectrum should show a clear molecular ion (M⁺) peak at m/z = 175.18, corresponding to the molecular weight of the compound.

Safety and Handling

As with any laboratory chemical, 4-Fluoro-2-(methylsulfonyl)pyridine should be handled with appropriate care. While a specific safety data sheet (SDS) for this exact CAS number should always be consulted, data from structurally related compounds suggest the following hazards:

Standard Handling Precautions:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

Representative Experimental Protocol: SNAr with an Amine

This protocol describes a general procedure for the nucleophilic aromatic substitution reaction between 4-Fluoro-2-(methylsulfonyl)pyridine and a generic primary amine (R-NH₂). This serves as a self-validating system; successful product formation confirms the expected reactivity.

Objective: To synthesize a 4-amino-2-(methylsulfonyl)pyridine derivative.

Materials:

-

4-Fluoro-2-(methylsulfonyl)pyridine (1.0 eq)

-

Primary Amine (R-NH₂) (1.1 - 1.5 eq)

-

Anhydrous polar aprotic solvent (e.g., DMF, NMP, or DMSO)

-

A non-nucleophilic base (e.g., K₂CO₃ or DIPEA) (2.0 - 3.0 eq)

-

Reaction vessel with magnetic stirrer and nitrogen inlet

Caption: General workflow for an SNAr amination reaction.

Step-by-Step Procedure:

-

Reaction Setup: To a dry reaction vessel under a nitrogen atmosphere, add 4-Fluoro-2-(methylsulfonyl)pyridine (1.0 eq), the primary amine (1.2 eq), and potassium carbonate (2.5 eq).

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) to achieve a suitable concentration (e.g., 0.1-0.5 M).

-

Heating: Stir the reaction mixture and heat to 100 °C. The choice of temperature is critical; higher temperatures may be required for less nucleophilic amines, but could also lead to side products.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

-

Aqueous Workup: Once complete, cool the reaction to room temperature. Carefully pour the mixture into water and extract with ethyl acetate (3x). The extraction isolates the product from the inorganic base and polar solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure product.

-

Characterization: Confirm the identity and purity of the final compound using NMR spectroscopy and mass spectrometry.

This protocol provides a robust starting point that can be optimized for various amine nucleophiles, demonstrating the versatility of 4-Fluoro-2-(methylsulfonyl)pyridine as a synthetic intermediate.

References

-

4-fluoro-2-methylsulfonylpyridine - 1207613-69-1. Chemazone. [Link]

-

Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [Link]

-

Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]

-

Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. The Journal of Organic Chemistry. [Link]

- Preparation method of fluoropyridine compounds.

-

Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. MDPI. [Link]

-

Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences. [Link]

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. [Link]

-

19F NMR Reference Standards. University of Wisconsin-Madison. [Link]

-

Fluorine-19 Nuclear Magnetic Resonance. Defense Technical Information Center. [Link]

-

How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? ResearchGate. [Link]

-

Detailed experimental procedure for the synthesis of 4-fluoropyridine. J-STAGE. [Link]

-

NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes. [Link]

-

Simultaneous Proton and Fluorine decoupled 13C NMR. Magritek. [Link]

-

Synthesis of pyridine trans-tetrafluoro-λ6-sulfane derivatives via radical addition. Organic Chemistry Frontiers. [Link]

Sources

- 1. 4-Fluoro-2-(methylsulfonyl)pyridine | 1207613-69-1 [m.chemicalbook.com]

- 2. 2-Fluoro-4-(methylsulphonyl)pyridine | CymitQuimica [cymitquimica.com]

- 3. 2137660-36-5|2-Fluoro-4-(methylsulfonyl)pyridine|BLD Pharm [bldpharm.com]

- 4. CAS RN 461-87-0 | Fisher Scientific [fishersci.ca]

- 5. 2-Fluoro-4-methylpyridine | CAS#:461-87-0 | Chemsrc [chemsrc.com]

- 6. mdpi.com [mdpi.com]

The Strategic Importance of 4-Fluoro-2-(methylsulfonyl)pyridine in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Complex Molecules

In the landscape of modern medicinal chemistry and materials science, the demand for highly functionalized heterocyclic scaffolds is incessant. Among these, pyridine derivatives are of paramount importance due to their prevalence in a wide array of biologically active compounds and functional materials.[1][2][3][4] 4-Fluoro-2-(methylsulfonyl)pyridine has emerged as a particularly valuable and versatile building block. Its strategic combination of a reactive sulfonyl group and a displaceable fluorine atom on an electron-deficient pyridine core makes it a powerful intermediate for the construction of complex molecular architectures.

This guide provides a comprehensive technical overview of the structure, synthesis, reactivity, and applications of 4-Fluoro-2-(methylsulfonyl)pyridine, offering field-proven insights for its effective utilization in research and development.

Physicochemical Properties and Structural Analysis

A thorough understanding of a molecule's physical and chemical properties is fundamental to its application. The key data for 4-Fluoro-2-(methylsulfonyl)pyridine are summarized below.

| Property | Value |

| CAS Number | 203134-44-3 |

| Molecular Formula | C₆H₆FNO₂S |

| Molecular Weight | 175.18 g/mol |

| Appearance | Off-white to white crystalline solid |

| Melting Point | 76-81 °C |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. |

Structural Diagram

The structure of 4-Fluoro-2-(methylsulfonyl)pyridine is characterized by a pyridine ring substituted at the 2-position with a strongly electron-withdrawing methylsulfonyl group (-SO₂Me) and at the 4-position with a fluorine atom.

Caption: Chemical structure of 4-Fluoro-2-(methylsulfonyl)pyridine.

Synthesis of 4-Fluoro-2-(methylsulfonyl)pyridine

Conceptual Synthetic Workflow

A logical and established pathway for the synthesis is outlined below. This process leverages the known chemistry of pyridine functionalization.

Caption: A plausible synthetic workflow for 4-Fluoro-2-(methylsulfonyl)pyridine.

Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative example based on established chemical transformations for similar molecules. Researchers should optimize conditions for safety and yield.

Step 1: Synthesis of 2-(Methylthio)-4-fluoropyridine

-

Reaction Setup: To a solution of 2-chloro-4-fluoropyridine (1.0 eq) in a suitable aprotic solvent such as DMF or THF, add sodium thiomethoxide (NaSMe, 1.1 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Execution: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of 4-Fluoro-2-(methylsulfonyl)pyridine

-

Reaction Setup: Dissolve the 2-(methylthio)-4-fluoropyridine (1.0 eq) from the previous step in a chlorinated solvent such as dichloromethane (DCM) or chloroform. Cool the solution to 0 °C in an ice bath.

-

Reaction Execution: To the cooled solution, add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA, ~2.2 eq) portion-wise, maintaining the temperature below 5 °C. The reaction is typically exothermic. Stir the reaction at 0 °C for 1 hour and then at room temperature until the starting material is consumed (monitor by TLC).

-

Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with additional DCM. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated. The final product, 4-Fluoro-2-(methylsulfonyl)pyridine, is typically a solid and can be purified by recrystallization or column chromatography.

Reactivity and Mechanistic Insights

The reactivity of 4-Fluoro-2-(methylsulfonyl)pyridine is dominated by the principles of nucleophilic aromatic substitution (SNAr). The pyridine ring is inherently electron-deficient, and this effect is significantly amplified by the potent electron-withdrawing nature of the methylsulfonyl group at the 2-position.

This strong induction acidifies the ring protons and, more importantly, activates the ring towards attack by nucleophiles. The activation is most pronounced at the positions ortho and para to the nitrogen atom (the 2-, 4-, and 6-positions). In this molecule, the fluorine atom is located at the highly activated 4-position (para to the nitrogen), making it an excellent leaving group in SNAr reactions.

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

-

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom at the 4-position, which bears the fluorine atom. This attack breaks the aromaticity of the pyridine ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized and stabilized by the electron-withdrawing sulfonyl group and the ring nitrogen.

-

Elimination of the Leaving Group: Aromaticity is restored by the expulsion of the fluoride ion, which is a good leaving group. This results in the formation of the substituted pyridine product.

Caption: Use of 4-Fluoro-2-(methylsulfonyl)pyridine in a typical drug discovery workflow.

Spectroscopic Characterization (Predicted)

While a publicly available, peer-reviewed spectrum for this specific compound is not readily available, its spectroscopic data can be predicted with a high degree of confidence based on the analysis of similar fluorinated and sulfonyl-substituted pyridines. [5]

-

¹H NMR: The proton spectrum is expected to show three signals in the aromatic region, corresponding to the protons at the 3-, 5-, and 6-positions of the pyridine ring. The methyl protons of the sulfonyl group will appear as a sharp singlet in the upfield region (around 3.0-3.5 ppm).

-

¹³C NMR: The carbon spectrum will show six distinct signals. The carbon bearing the fluorine will exhibit a large one-bond C-F coupling constant.

-

¹⁹F NMR: A single resonance is expected for the fluorine atom, likely in the typical range for fluoropyridines. [6]* Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (175.18 g/mol ).

Safety and Handling

As with all laboratory chemicals, 4-Fluoro-2-(methylsulfonyl)pyridine should be handled with appropriate care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

4-Fluoro-2-(methylsulfonyl)pyridine stands out as a strategically designed and highly effective building block for modern organic synthesis. Its predictable reactivity, governed by the principles of nucleophilic aromatic substitution, allows for the efficient and controlled introduction of a wide range of molecular functionalities. For researchers and scientists in drug discovery and materials science, a thorough understanding of this reagent's properties and reactivity is key to unlocking its full potential in the creation of novel and complex molecules.

References

-

[Preparation Of 2 [2 Methyl 1 [

-

45538-A)

Sources

- 1. nbinno.com [nbinno.com]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]

- 4. nbinno.com [nbinno.com]

- 5. notes.fluorine1.ru [notes.fluorine1.ru]

- 6. organicchemistrydata.org [organicchemistrydata.org]

A Tale of Two Isomers: A Senior Application Scientist's Guide to 4-Fluoro-2-(methylsulfonyl)pyridine and 2-Fluoro-4-(methylsulfonyl)pyridine

For the discerning researcher in drug development and medicinal chemistry, the subtle yet profound impact of isomeric substitution on molecular properties is a cornerstone of rational drug design. This technical guide provides an in-depth comparative analysis of two critical building blocks: 4-Fluoro-2-(methylsulfonyl)pyridine and 2-Fluoro-4-(methylsulfonyl)pyridine . While structurally similar, the positional interchange of the fluorine and methylsulfonyl groups imparts distinct electronic and steric characteristics, leading to divergent reactivity profiles and unique strategic applications in the synthesis of complex pharmaceutical agents.

This document moves beyond a simple recitation of facts, offering field-proven insights into the causality behind experimental choices and providing a self-validating framework for the protocols described herein.

Introduction: The Strategic Value of Fluorinated Pyridine Sulfones

The pyridine scaffold is a privileged heterocycle in medicinal chemistry, appearing in a multitude of FDA-approved drugs.[1] The incorporation of fluorine and a methylsulfonyl group significantly modulates the physicochemical properties of the pyridine ring. Fluorine, with its high electronegativity and small atomic radius, can enhance metabolic stability, binding affinity, and membrane permeability.[2] The potent electron-withdrawing nature of the methylsulfonyl group serves to activate the pyridine ring towards nucleophilic attack, a key transformation in the elaboration of these scaffolds.[3]

The two isomers at the heart of this guide, 4-Fluoro-2-(methylsulfonyl)pyridine and 2-Fluoro-4-(methylsulfonyl)pyridine, are thus highly valuable synthons. Their utility stems from their predictable reactivity in nucleophilic aromatic substitution (SNAr) reactions, allowing for the facile introduction of a wide array of functional groups. The choice between these two isomers is a strategic one, dictated by the desired regioselectivity of substitution and the overall synthetic strategy.

Physicochemical and Spectroscopic Properties: A Comparative Overview

A fundamental understanding of the distinct physical and spectroscopic properties of these isomers is crucial for their effective utilization. The following table summarizes key comparative data.

| Property | 4-Fluoro-2-(methylsulfonyl)pyridine | 2-Fluoro-4-(methylsulfonyl)pyridine |

| Molecular Formula | C₆H₆FNO₂S | C₆H₆FNO₂S |

| Molecular Weight | 175.18 g/mol | 175.18 g/mol [4] |

| Appearance | White to off-white solid | White crystalline powder[4] |

| CAS Number | 1207613-69-1 | 2137660-36-5[4] |

| Predicted ¹H NMR | Complex multiplet patterns expected due to F-H coupling. | Complex multiplet patterns expected due to F-H coupling. |

| Predicted ¹³C NMR | Characteristic C-F and C-S bond resonances with significant C-F coupling constants. | Characteristic C-F and C-S bond resonances with significant C-F coupling constants. |

| Predicted ¹⁹F NMR | Single resonance, chemical shift influenced by the ortho-sulfonyl group. | Single resonance, chemical shift influenced by the para-sulfonyl group. |

Note: Experimentally obtained NMR data can vary slightly based on solvent and concentration. The provided information is based on established principles of NMR spectroscopy for fluorinated pyridines.[5][6]

Synthesis of the Isomers: A Tale of Two Strategies

The synthesis of both isomers typically follows a convergent approach: the preparation of the corresponding fluorinated methylthiopyridine followed by oxidation to the sulfone.

General Synthetic Workflow

The overarching synthetic strategy is depicted below. The key difference lies in the initial selection of the appropriately substituted pyridine precursor.

Caption: General synthetic workflow for fluorinated pyridine sulfones.

Synthesis of 4-Fluoro-2-(methylsulfonyl)pyridine

A common route to this isomer involves starting with 2-chloro-4-fluoropyridine or a related precursor.

Step-by-Step Protocol:

-

Thiolation: To a solution of 2-chloro-4-fluoropyridine in a suitable aprotic solvent such as DMF, add sodium thiomethoxide (NaSMe). The reaction is typically stirred at room temperature until completion, monitored by TLC. The greater reactivity of the chloro-substituent at the 2-position facilitates this displacement.

-

Work-up and Isolation: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 4-fluoro-2-(methylthio)pyridine.

-

Oxidation: The crude 4-fluoro-2-(methylthio)pyridine is dissolved in a suitable solvent like dichloromethane (DCM) or acetic acid. An oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, is added portion-wise at 0 °C. The reaction is allowed to warm to room temperature and stirred until the sulfide is fully converted to the sulfone.

-

Final Purification: The reaction is quenched with a reducing agent (e.g., sodium thiosulfate solution) and the product is extracted. The combined organic layers are washed, dried, and concentrated. The final product, 4-Fluoro-2-(methylsulfonyl)pyridine, is purified by column chromatography or recrystallization.

Synthesis of 2-Fluoro-4-(methylsulfonyl)pyridine

The synthesis of this isomer often commences with a pyridine bearing a leaving group at the 4-position.

Step-by-Step Protocol:

-

Thiolation: 4-Chloro-2-fluoropyridine is reacted with sodium thiomethoxide in an aprotic solvent. The nucleophilic attack preferentially occurs at the 4-position, which is activated by both the ring nitrogen and the fluorine at the 2-position.

-

Work-up and Isolation: Similar to the synthesis of the other isomer, the reaction is worked up by aqueous quench and extraction to yield 2-fluoro-4-(methylthio)pyridine.

-

Oxidation: The sulfide is then oxidized to the sulfone using an appropriate oxidizing agent like m-CPBA or hydrogen peroxide in a suitable solvent.

-

Final Purification: Following a similar work-up and purification procedure, pure 2-Fluoro-4-(methylsulfonyl)pyridine is obtained.

Reactivity Profile: A Comparative Analysis of Nucleophilic Aromatic Substitution (SNAr)

The core utility of these isomers lies in their reactivity as electrophiles in SNAr reactions. The regioselectivity and rate of these reactions are governed by the interplay of the electronic effects of the fluorine atom, the methylsulfonyl group, and the pyridine nitrogen.

The Underlying Principles of SNAr on Pyridines

Nucleophilic attack on the pyridine ring is favored at the 2- and 4-positions due to the ability of the electronegative nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate.[7] Both the fluorine atom and the methylsulfonyl group are strongly electron-withdrawing, further activating the ring to nucleophilic attack. In these systems, the fluorine atom typically serves as the leaving group.

Caption: General mechanism of SNAr on fluoropyridine sulfones.

4-Fluoro-2-(methylsulfonyl)pyridine: Reactivity at the 4-Position

In this isomer, the fluorine atom is at the 4-position, which is para to the ring nitrogen. This position is highly activated towards nucleophilic attack. The potent electron-withdrawing methylsulfonyl group at the 2-position further enhances the electrophilicity of the C-4 carbon. Consequently, this isomer readily undergoes SNAr at the 4-position with a wide range of nucleophiles (e.g., amines, alcohols, thiols).

2-Fluoro-4-(methylsulfonyl)pyridine: Reactivity at the 2-Position

Here, the fluorine atom is at the 2-position, ortho to the ring nitrogen. This position is also strongly activated. The methylsulfonyl group at the 4-position provides additional activation through resonance and inductive effects. This isomer is therefore an excellent substrate for introducing nucleophiles at the 2-position of the pyridine ring.

A Comparative Perspective on Reactivity

While both isomers are highly reactive, subtle differences can be anticipated. The 2-position is generally considered slightly more electron-deficient than the 4-position in pyridines. However, the steric hindrance from the adjacent nitrogen atom at the 2-position can sometimes play a role, potentially favoring attack at the 4-position in cases with bulky nucleophiles. The choice of isomer is therefore a critical decision in directing the regiochemical outcome of the synthesis.

Applications in Medicinal Chemistry and Drug Development

The ability to selectively introduce functionality at either the 2- or 4-position of the pyridine ring makes these isomers invaluable in the synthesis of complex drug molecules.

-

Scaffold Elaboration: Both isomers serve as versatile platforms for building molecular complexity. By displacing the fluorine atom, medicinal chemists can introduce a variety of side chains and functional groups to explore structure-activity relationships (SAR).

-

Targeted Synthesis: The distinct regioselectivity of each isomer allows for the targeted synthesis of specific analogues. For instance, if a key pharmacophoric element is required at the 4-position of the pyridine ring, 4-Fluoro-2-(methylsulfonyl)pyridine would be the reagent of choice.

-

Lead Optimization: During lead optimization, the facile and predictable reactivity of these isomers enables the rapid generation of libraries of related compounds to fine-tune properties such as potency, selectivity, and pharmacokinetic profiles.

While specific examples directly comparing the use of these two isomers in the development of a single drug are not prevalent in the public domain, numerous patents describe the use of related fluorinated and sulfonylated pyridines in the synthesis of a wide range of therapeutic agents, including kinase inhibitors, GPCR modulators, and anti-infective agents.[1][8]

Conclusion: Making the Right Choice

4-Fluoro-2-(methylsulfonyl)pyridine and 2-Fluoro-4-(methylsulfonyl)pyridine are not interchangeable reagents. They are distinct chemical entities with unique reactivity profiles that offer the synthetic chemist precise control over the regiochemical outcome of nucleophilic aromatic substitution reactions.

-

Choose 4-Fluoro-2-(methylsulfonyl)pyridine when the synthetic strategy requires the introduction of a nucleophile at the 4-position of the pyridine ring.

-

Choose 2-Fluoro-4-(methylsulfonyl)pyridine for the selective functionalization of the 2-position .

A thorough understanding of the principles outlined in this guide will empower researchers, scientists, and drug development professionals to make informed decisions in the selection and application of these powerful synthetic building blocks, ultimately accelerating the discovery of novel therapeutics.

References

- Hu, Y., et al. (2011). From Difluoromethyl 2‐Pyridyl Sulfone to Difluorinated Sulfonates: A Protocol for Nucleophilic Difluoro(sulfonato)methylation.

- NMR spectral characteristics of fluorocontaining pyridines. (2017). Fluorine notes, 2(111).

-

PubChem. (n.d.). 2-Fluoro-4-methylpyridine. Retrieved from [Link]

- Lee, J., et al. (2015). Pyridine C-region analogs of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides as potent TRPV1 antagonists. European Journal of Medicinal Chemistry, 95, 224-235.

-

University of California, Santa Barbara. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

- CN102898358A - Preparation method of fluoropyridine compounds. (2013). Google Patents.

-

Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). Retrieved from [Link]

- Zhou, Y., et al. (2019). Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives as GPR119 agonists. Chemical Biology & Drug Design, 93(1), 67-74.

-

Chemcal. (n.d.). 19Flourine NMR. Retrieved from [Link]

- US4628098A - 2-[2-pyridylmethylthio-(sulfinyl)]benzimidazoles. (1986). Google Patents.

- Um, I. H., & Buncel, E. (2006). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. International Journal of Molecular Sciences, 7(10), 455-479.

- Prakash, G. K. S., & Hu, J. (2022). CHAPTER 4: Difluoromethyl 2-Pyridyl Sulfone: A Versatile Reagent for the Synthesis of Organofluorine Compounds. In Fluorine in Life Sciences: Pharmaceuticals, Medicinal Diagnostics, and Agrochemicals (pp. 113-151).

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. Retrieved from [Link]

- EP0192287A2 - Process for the preparation of fluorinated pyridines. (1986). Google Patents.

- Schlosser, M., & Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem. (2000).

-

Nucleophilic substitution of pyridine. (2017, August 7). [Video]. YouTube. [Link]

-

Preparation Of 2 [2 Methyl 1 [[4 Methylsulfonyl 2 (Trifluoro - Quick Company. (n.d.). Retrieved from [Link]

- Dean, P. A. W., & Evans, D. F. (1967). Fluorine-19 Nuclear Magnetic Resonance.

- Hu, J., et al. (2010). Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. Organic Letters, 12(7), 1444-1447.

-

A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. (n.d.). ACD/Labs. Retrieved from [Link]

- CN108439832A - Preparation method of 2-amino-4-fluoropyridine. (2018). Google Patents.

- Bartusik, D., & Gierczyk, B. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 12(16), 9989-9998.

- Singh, U. P., & Singh, R. P. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry.

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. Retrieved from [Link]

-

University of Ottawa NMR Facility Blog. (2007, October 9). 13C NMR of Fluorinated Organics. Retrieved from [Link]

- Riss, P. J. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6098.

- D'Auria, M. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(14), 5364.

- Asadi, M., & Asadi, A. (2018). Pyridines and Imidazaopyridines With Medicinal Significance.

-

PubChem. (n.d.). 4-fluoro-7-(methylsulfonyl)-2,3-dihydro-1H-inden-1-one. Retrieved from [Link]4)

Sources

- 1. Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-Fluoro-4-(methylsulphonyl)pyridine | CymitQuimica [cymitquimica.com]

- 5. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 7. echemi.com [echemi.com]

- 8. ovid.com [ovid.com]

Technical Guide: Nucleophilic Aromatic Substitution Pathways for Fluorinated Sulfonyl Pyridines

Executive Summary

Fluorinated sulfonyl pyridines represent a unique "privileged scaffold" in medicinal chemistry. They possess dual reactivity: the pyridine ring is highly activated for Nucleophilic Aromatic Substitution (

This guide details the mechanistic pathways, regiochemical control, and validated protocols for functionalizing these substrates. It is designed to help you navigate the competition between ring-fluorine displacement and sulfur-center attack.

Part 1: Mechanistic Principles & Regioselectivity

The Electronic Landscape

The reactivity of fluorinated sulfonyl pyridines is governed by the synergistic electron-withdrawal of the pyridine nitrogen and the sulfonyl group.

-

The Fluorine Effect: While the C–F bond is the strongest single bond to carbon (

), fluorine is the premier leaving group in -

The Sulfonyl Activation: The

group is a strong EWG (

Regioselectivity Mapping

When multiple electrophilic sites exist, regioselectivity is dictated by the stability of the Meisenheimer intermediate.

-

N-Activation vs. Sulfonyl-Activation:

-

Nucleophilic attack is most favorable at the position para to the sulfonyl group or para to the nitrogen.

-

If a fluorine is located ortho to the sulfonyl group, it is highly labile due to the inductive effect and the ability of the sulfonyl oxygens to coordinate incoming cations (e.g.,

,

-

-

Chemoselectivity: Ring (C) vs. Sulfur (S) Attack:

-

Hard Nucleophiles (Alkoxides, Amines): Preferentially attack the Ring Carbon (

) displacing the ring fluorine. The -

SuFEx Context: If the substrate is a Sulfonyl Fluoride (

), the sulfur center is surprisingly stable to standard nucleophiles.[2] It requires specific activation (e.g., Si-based nucleophiles or Ca/H-bonding catalysis) to undergo substitution at sulfur. This allows for orthogonal functionalization : you can perform

-

Part 2: Strategic Pathways (Visualization)

The following diagram illustrates the decision matrix for functionalizing a generic 2,4-difluoro-5-sulfonylpyridine. Note the divergence between Classical

Caption: Divergent reactivity pathways for fluorinated sulfonyl pyridines. Pathway A (

Part 3: Experimental Protocol (Validated)

This protocol describes the regioselective

Reagents & Equipment

-

Substrate: 2,6-Difluoro-3-(fluorosulfonyl)pyridine (1.0 equiv).

-

Nucleophile: Morpholine or primary amine (1.1 equiv).

-

Base:

-Diisopropylethylamine (DIPEA) (2.5 equiv) or -

Solvent: Acetonitrile (MeCN) or DMF (Anhydrous). Note: MeCN is preferred for easier workup if solubility permits.

-

Atmosphere: Nitrogen or Argon balloon.

Step-by-Step Methodology

-

Preparation: Flame-dry a 25 mL round-bottom flask and cool under

. Add the fluoropyridine substrate (1.0 mmol) and dissolve in anhydrous MeCN (5 mL, 0.2 M). -

Temperature Control: Cool the solution to

using an ice bath. Critical: Lower temperature favors kinetic control and improves regioselectivity if multiple fluorines are present. -

Addition: Add DIPEA (2.5 mmol) followed by the dropwise addition of the amine nucleophile (1.1 mmol) over 5 minutes.

-

Why? Rapid addition of nucleophile can cause localized heating and bis-substitution.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS.

-

Endpoint: Disappearance of starting material. If the reaction is sluggish, heat to

. Avoid boiling if preserving an

-

-

Workup:

-

Dilute with EtOAc (20 mL).

-

Wash with saturated

(2 x 10 mL) to remove excess amine/base. -

Wash with Brine (1 x 10 mL).

-

Dry over

, filter, and concentrate in vacuo.

-

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Data Interpretation & Self-Validation

| Parameter | Expected Observation | Troubleshooting / Causality |

| LC-MS | If | |

| 19F NMR | Shift in signal of remaining ring F. | If |

| Regiochemistry | NOE correlation between Nuc and adjacent ring protons. | Use 2D NOESY to confirm if substitution occurred at C2, C4, or C6. |

Part 4: Optimization Logic (Graphviz)

Use this logic flow to troubleshoot low yields or poor selectivity.

Caption: Troubleshooting logic for common failure modes in fluoropyridine SNAr.

References

-

Mechanistic Continuum of SNAr: Neumann, C. N., et al.[3] "A mechanistic continuum of nucleophilic aromatic substitution reactions."[3] Nature, 2016. [Link]

-

SuFEx Chemistry (Sulfonyl Fluoride Stability): Dong, J., et al. "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry."[4] Angewandte Chemie International Edition, 2014. [Link]

-

Regioselectivity in Fluoropyridines: Loudon, G. M., & Parham, M. "Nucleophilic Aromatic Substitution." Organic Chemistry, 6th Ed. [Link]

-

Fluorination and Reactivity Profiles: Senaweera, S., et al. "Understanding the Reactivity of Fluorinated Pyridines." Journal of Organic Chemistry, 2014. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SuFEx:次世代クリック反応として期待のスルホニルフルオリド [sigmaaldrich.com]

Technical Guide: Chemical Stability of the Methylsulfonyl Group on Pyridine Rings

Executive Summary

The methylsulfonyl group (

This guide provides a technical deep-dive into the stability profile of methylsulfonyl pyridines. It details the mechanistic underpinnings of its lability, provides comparative kinetic data against halogenated analogs, and outlines self-validating protocols for assessing its integrity during drug development.

Part 1: Electronic Structure & Reactivity Profile

The "Positional Effect"

The stability of a methylsulfonyl group on a pyridine ring is entirely dictated by its position relative to the ring nitrogen. This is not a subtle effect; it is a binary switch between "stable" and "labile."

-

2- and 4-Positions (Labile): The

group acts as a potent electron-withdrawing group (EWG) ( -

3-Position (Stable): At the meta (3-) position, the ring nitrogen cannot stabilize the negative charge via resonance. Consequently, 3-methylsulfonylpyridines are chemically robust and behave similarly to sulfones on a benzene ring.

Mechanism of Instability ( )

The primary degradation pathway is not the breakdown of the sulfone itself, but the displacement of the entire group by nucleophiles (water, hydroxide, thiols, amines).

Figure 1: Mechanism of Nucleophilic Displacement The following diagram illustrates the addition-elimination mechanism, highlighting the critical resonance stabilization at the 2-position.

Caption: The

Part 2: Nucleophilic Instability & Comparative Kinetics

The "Super-Halogen" Effect

In many heteroaromatic systems, the methylsulfonyl group is a superior leaving group to chlorine and often comparable to or better than fluorine. This is due to the high polarizability of the sulfone and the stability of the ejected methanesulfinate anion (

Table 1: Relative Reactivity of Leaving Groups in Pyridine

| Leaving Group (at C-2/C-4) | Relative Rate ( | Electronic Character | Stability Implication |

| High (~90x vs Cl) | Strong EWG / Polarizable | High Risk (Labile to alkoxides/thiols) | |

| High | High Electronegativity | High Risk (Labile to hard nucleophiles) | |

| Moderate (Baseline) | Moderate EWG | Moderate Stability | |

| Very Low | Electron Donating | Stable |

Note: Data extrapolated from kinetic studies of methoxide displacement in heterocyclic systems [1].

Chemical Stability vs. Metabolic Stability

It is critical to distinguish between these two stability domains:

-

Metabolic Stability (Enzymatic): The methylsulfonyl group itself is highly resistant to Phase I metabolism (CYP450 oxidation). It is already in a high oxidation state. It is rarely reduced back to a sulfoxide or sulfide in vivo. Verdict: Excellent.

-

Chemical Stability (Hydrolytic/Reactive): If located at the 2- or 4-position, the group is susceptible to hydrolysis by water (slow) or hydroxide (fast), yielding the 2-pyridone or 2-hydroxypyridine. It can also react with intracellular thiols (Glutathione), potentially forming reactive metabolites. Verdict: Poor (Position Dependent).

Part 3: Experimental Protocols

Protocol A: Hydrolytic Stress Testing (Self-Validating)

This protocol determines if your specific scaffold is susceptible to aqueous degradation.

Objective: Quantify the half-life (

Materials:

-

Test Compound (10 mM DMSO stock)

-

Buffers: pH 1.2 (0.1N HCl), pH 7.4 (PBS), pH 9.0 (Borate)

-

Internal Standard (e.g., Caffeine or Indomethacin)

-

HPLC/UPLC-UV/MS

Workflow:

-

Preparation: Dilute DMSO stock to 50 µM in each buffer (ensure <1% DMSO final concentration to avoid solubility artifacts).

-

Incubation: Incubate at 37°C (physiological check) and 60°C (accelerated stress).

-

Sampling: Aliquot at

hours. Quench basic samples immediately with dilute acid to stop hydrolysis. -

Analysis: Monitor the disappearance of the parent peak and the appearance of the hydrolysis product (M-78 mass shift corresponding to loss of

and gain of OH). -

Validation Criteria:

-

Stable: <5% degradation after 24h at pH 7.4.

-

Labile: >20% degradation or distinct formation of pyridone species.

-

Protocol B: Glutathione (GSH) Trapping Assay

This is essential for drug candidates to rule out covalent protein binding liabilities.

Workflow:

-

Incubate test compound (10 µM) with excess GSH (5 mM) in phosphate buffer (pH 7.4) at 37°C.

-

Analyze by LC-MS/MS after 1h and 4h.

-

Flag: Look for the Neutral Loss of 129 Da (Pyroglutamic acid moiety) or the specific parent + GSH mass adduct (Parent - 79 + 307). The displacement of

by GSH indicates a high risk of toxicity.

Part 4: Strategic Mitigation in Drug Design

If the methylsulfonyl group is essential for potency but chemically unstable, apply these structural modifications:

-

Steric Shielding: Introduce a substituent (e.g., Methyl, Cl) at the C-3 position (ortho to the sulfone). This sterically hinders the approach of nucleophiles to the C-2 carbon.

-

Electronic Deactivation: Add an electron-donating group (EDG) like

or -

Scaffold Hopping: Move the nitrogen. Shifting from a pyridine to a benzene (if basicity isn't required) or a 3-substituted pyridine eliminates the mechanistic pathway for displacement.

Figure 2: Stability Decision Tree

Caption: Decision logic for assessing the risk of methylsulfonyl pyridine instability.

References

-

Barlin, G. B., & Brown, W. V. (1967). Kinetics of reactions in heterocycles. Part II. Replacement of the methylsulphonyl group in substituted pyridines, pyridazines, and pyrazine by methoxide ion.[2] Journal of the Chemical Society B: Physical Organic. Source:

-

Penketh, P. G., et al. (1994).[3] Studies on the Mechanism of Decomposition and Structural Factors Affecting the Aqueous Stability of 1,2-Bis(sulfonyl)-1-alkylhydrazines. Journal of Medicinal Chemistry. Source:

-

Blakemore, D. C., et al. (2011). Organic Synthesis - State of the Art 2009-2011. Chapter: Functional Group Tolerance in Heterocyclic Chemistry. Source:

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Section on Nucleophilic Aromatic Substitution).[4] Source:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Kinetics of reactions in heterocycles. Part II. Replacement of the methylsulphonyl group in substituted pyridines, pyridazines, and pyrazine by methoxide ion - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

Technical Whitepaper: Strategic Utilization of 4-Fluoro-2-(methylsulfonyl)pyridine in Medicinal Chemistry

The following technical guide is structured as an advanced whitepaper for medicinal chemists, focusing on the strategic utilization of 4-Fluoro-2-(methylsulfonyl)pyridine in drug discovery.

Executive Summary

In the landscape of heteroaromatic building blocks, 4-Fluoro-2-(methylsulfonyl)pyridine (CAS: 1207613-69-1) represents a "privileged scaffold" due to its dual-electrophilic nature. Unlike standard di-halopyridines, this molecule offers orthogonal reactivity profiles: the C4-Fluorine provides a kinetically rapid site for SNAr, while the C2-Methylsulfonyl group serves as a versatile handle for either subsequent nucleophilic displacement or transition-metal-catalyzed cross-coupling (e.g., Liebeskind-Srogl). This guide outlines the causality behind its reactivity, validated protocols for regioselective functionalization, and safety considerations for scale-up.

Chemical Profile & Electronic Analysis

The utility of this building block stems from the electronic mismatch between the C2 and C4 positions.

| Property | Value/Description |

| CAS Number | 1207613-69-1 |

| Molecular Weight | 175.18 g/mol |

| Appearance | White to off-white solid |

| C4-F Reactivity | Kinetic Control: Highly activated by the pyridine nitrogen (para-position) and the electron-withdrawing sulfone. The C-F bond polarization lowers the activation energy for Meisenheimer complex formation. |

| C2-SO₂Me Reactivity | Thermodynamic/Orthogonal: The sulfone is a "super-leaving group" but is sterically bulkier than fluorine. It also enables chelation-controlled substitution and specific cross-coupling chemistries. |

Electronic Activation Map

The pyridine ring is electron-deficient (

-

C4 Position: Activated by both the ring nitrogen and the C2-sulfone. The small atomic radius of fluorine minimizes steric hindrance, making this the primary site for SNAr with amine and alkoxide nucleophiles.

-

C2 Position: The sulfonyl group is a potent leaving group (better than halides in many contexts) but is often preserved in the first step to serve as a latent handle for C-C bond formation later in the sequence.

The Selectivity Paradox: C4-F vs. C2-SO₂Me

A critical decision point in using this building block is controlling regioselectivity. While both positions are electrophilic, C4-F is generally the site of first attack for steric and kinetic reasons, provided the nucleophile is not directed by specific chelation effects.

Mechanism of Regiocontrol

-

Steric Approach: The methylsulfonyl group at C2 creates a "steric wall" that discourages attack by bulky nucleophiles at the C2 position, funneling reaction to the exposed C4-F.

-

Transition State Energy: The Meisenheimer intermediate resulting from C4 attack is symmetrically stabilized by the nitrogen lone pair and the electron-withdrawing sulfone.

Senior Scientist Insight: To ensure C4 selectivity, conduct the first SNAr at low temperatures (-78 °C to 0 °C) using stoichiometric nucleophile. Excess nucleophile or elevated temperatures may lead to bis-substitution or C2-displacement.

Caption: Decision matrix for regioselective functionalization. Path A (Green) is the standard kinetic route.

Validated Experimental Protocols

Protocol A: Regioselective SNAr at C4 (Displacement of Fluorine)

This protocol is designed to install an amine pharmacophore at the 4-position while preserving the 2-sulfonyl handle.

Reagents:

-

4-Fluoro-2-(methylsulfonyl)pyridine (1.0 equiv)

-

Amine Nucleophile (e.g., Morpholine, 1.05 equiv)

-

Base: DIPEA (Diisopropylethylamine) (1.2 equiv) or K₂CO₃ (1.5 equiv)

-

Solvent: Anhydrous THF or DMF (0.1 M concentration)

Methodology:

-

Setup: Charge a flame-dried round-bottom flask with 4-Fluoro-2-(methylsulfonyl)pyridine and anhydrous THF under an inert atmosphere (N₂ or Ar).

-

Cooling: Cool the solution to 0 °C using an ice bath. Note: For highly reactive amines, cool to -78 °C.

-

Addition: Add the base followed by the dropwise addition of the amine nucleophile.

-

Reaction: Stir at 0 °C for 1–2 hours. Monitor via TLC or LC-MS. The disappearance of the starting material and formation of the mono-substituted product should be observed.

-

Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Self-Validating Check:

-

¹H NMR: Look for the loss of the C4-H coupling pattern (if applicable) or the shift in the C3/C5 protons. The methylsulfonyl singlet (approx. 3.2–3.3 ppm) should remain intact.

Protocol B: Liebeskind-Srogl Cross-Coupling (C2 Functionalization)

Once the C4 position is substituted, the C2-sulfone can be engaged in a desulfitative cross-coupling to install aryl or heteroaryl groups.

Reagents:

-

C4-Substituted-2-(methylsulfonyl)pyridine (1.0 equiv)

-

Boronic Acid (Ar-B(OH)₂, 1.5 equiv)

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Cofactor: CuTC (Copper(I) thiophene-2-carboxylate) (1.5 equiv)

-

Solvent: THF (anhydrous)

Methodology:

-

Setup: In a glovebox or under strict Argon flow, combine the pyridine substrate, boronic acid, Pd catalyst, and CuTC in a sealed tube.

-

Solvent: Add degassed THF.

-

Heating: Heat to 50–60 °C for 12–18 hours.

-

Mechanism: The CuTC activates the thio/sulfonyl bond, facilitating transmetallation to Palladium.

-

Workup: Filter through a Celite pad to remove copper residues. Concentrate and purify.

Applications in Drug Discovery[1][2][3][4][5][6]

Bioisosteric Replacement

The pyridine core is a classic bioisostere for phenyl rings, improving water solubility and metabolic stability. The 4-fluoro substituent in the starting material allows for the synthesis of 4-amino-pyridines, a motif found in numerous kinase inhibitors (e.g., analogues of Dasatinib).

Metabolic Blocking

If the C4-F is not displaced, it serves as a metabolic blocker, preventing oxidative metabolism (P450 oxidation) at the para-position, extending the drug's half-life (

Fragment-Based Drug Discovery (FBDD)

The sulfone moiety is a "super-hydrophilic" group initially, but its displacement allows for the rapid generation of SAR (Structure-Activity Relationship) libraries.

-

Library Strategy:

-

Step 1: Bulk synthesis of C4-amino intermediate.

-

Step 2: Parallel synthesis displacing the C2-sulfone with diverse alkoxides or performing cross-couplings.

-

Safety & Handling (E-E-A-T)

-

Hazard Identification: 4-Fluoro-2-(methylsulfonyl)pyridine is an irritant (Skin Irrit. 2, Eye Irrit. 2A). It may be harmful if swallowed.[2]

-

Sulfone Stability: While thermally stable, methyl sulfones can react violently with strong reducing agents (e.g., LAH). Avoid these conditions unless reduction is intended.

-

Fluoride Release: In SNAr reactions, fluoride ions are generated. Ensure glass reactors are compatible or use plasticware if HF generation is suspected (unlikely under basic conditions, but caution is warranted).

-

Storage: Store under inert gas at 2–8 °C. Moisture sensitive.

References

-

Synthesis and Reactivity of Fluoropyridines

- Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.

-

Context: General reactivity of 2- and 4-halopyridines towards nucleophiles.[3]

-

Liebeskind-Srogl Coupling Mechanism

- Source: Prokopcová, H., & Kappe, C. O. (2009). The Liebeskind–Srogl C–C Cross-Coupling Reaction.

- Context: Protocol for desulfitative cross-coupling of heteroarom

-

Regioselectivity in Pyridine SNAr

- Source: Lutz, F., et al. (2012). Regioselective Nucleophilic Aromatic Substitution of 2,4-Dihalopyridines. Journal of Organic Chemistry.

- Context: Establishes the kinetic preference for C4 substitution in 2,4-electrophilic systems.

-

Medicinal Chemistry Applications of Fluorine

- Source: Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.

-

Context: Bioisosterism and metabolic stability conferred by fluorinated heterocycles.[4]

Sources

An In-depth Technical Guide to the Solubility of 4-Fluoro-2-(methylsulfonyl)pyridine in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Fluoro-2-(methylsulfonyl)pyridine, a heterocyclic compound of increasing interest in pharmaceutical and agrochemical research. In the absence of extensive published solubility data, this document establishes a predictive framework based on the molecule's physicochemical properties and outlines a rigorous, self-validating experimental protocol for the systematic determination of its solubility in a diverse range of organic solvents. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for accurate solubility assessment.

Introduction to 4-Fluoro-2-(methylsulfonyl)pyridine

4-Fluoro-2-(methylsulfonyl)pyridine is a substituted pyridine derivative characterized by the presence of a fluorine atom at the 4-position and a methylsulfonyl group at the 2-position of the pyridine ring. Its molecular structure, combining the aromaticity and hydrogen-bonding capability of the pyridine ring with the strong electron-withdrawing nature of the sulfonyl group and the electronegativity of fluorine, imparts a unique combination of chemical properties. These structural features are often sought after in the design of bioactive molecules to modulate properties such as metabolic stability, membrane permeability, and target binding affinity. An accurate understanding of its solubility is paramount for its effective use in drug discovery and development, impacting formulation, bioavailability, and overall therapeutic efficacy.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₆H₆FNO₂S | N/A |

| Molecular Weight | 175.18 g/mol | N/A |

| Appearance | White crystalline powder | N/A |

Theoretical Framework for Predicting Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. The overall polarity, hydrogen bonding capacity, and size and shape of the molecules are key determinants of these interactions.

Molecular Structure and Polarity Analysis

4-Fluoro-2-(methylsulfonyl)pyridine possesses distinct polar and non-polar regions. The pyridine ring itself is a polar aromatic system due to the presence of the nitrogen atom, which creates a dipole moment. The methylsulfonyl group is highly polar and is a strong electron-withdrawing group, further increasing the polarity of the molecule. The fluorine atom, being the most electronegative element, also contributes to the molecule's polarity.

Hydrogen Bonding Potential

The nitrogen atom in the pyridine ring has a lone pair of electrons and can act as a hydrogen bond acceptor. The oxygen atoms of the sulfonyl group are also potential hydrogen bond acceptors. The molecule itself does not have a hydrogen bond donor. This ability to accept hydrogen bonds will significantly influence its solubility in protic solvents.

Predicted Solubility in Different Solvent Classes

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can act as both hydrogen bond donors and acceptors. Due to the presence of multiple hydrogen bond acceptor sites in 4-Fluoro-2-(methylsulfonyl)pyridine, it is predicted to have moderate to good solubility in polar protic solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide - DMSO): These solvents have significant dipole moments but do not have hydrogen bond donating capabilities. The strong dipole-dipole interactions between the polar functionalities of the solute and these solvents are expected to result in good solubility. DMSO, being a highly polar aprotic solvent, is anticipated to be a particularly effective solvent.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack significant polarity and cannot engage in strong intermolecular interactions with the polar 4-Fluoro-2-(methylsulfonyl)pyridine molecule. Consequently, the solubility in nonpolar solvents is predicted to be low.

The following diagram illustrates the key molecular interactions that are predicted to govern the solubility of 4-Fluoro-2-(methylsulfonyl)pyridine in different solvent types.

Caption: Predicted intermolecular interactions between 4-Fluoro-2-(methylsulfonyl)pyridine and different solvent classes.

Experimental Protocol for Solubility Determination

To validate the theoretical predictions and to obtain quantitative solubility data, a rigorous experimental protocol is essential. The following section details a step-by-step methodology based on the widely accepted shake-flask method, coupled with a reliable analytical technique for quantification.

Materials and Equipment

-

4-Fluoro-2-(methylsulfonyl)pyridine (purity >98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the chosen solvents)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector or a UV-Vis spectrophotometer

-

Appropriate vials for analysis

Experimental Workflow

The following diagram provides a visual representation of the experimental workflow for determining the solubility of 4-Fluoro-2-(methylsulfonyl)pyridine.

Caption: Experimental workflow for the determination of solubility using the shake-flask method.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 4-Fluoro-2-(methylsulfonyl)pyridine into a series of glass vials. The excess solid is crucial to ensure that the solution reaches saturation.

-

Add a precise volume of the selected organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure that equilibrium is reached. A typical duration is 24 to 48 hours. Preliminary experiments can be conducted to determine the minimum time required to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the excess solid to settle.

-

Centrifuge the vials to further facilitate the separation of the solid and liquid phases.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to avoid overestimation of the solubility.

-

-

Quantification:

-

Using High-Performance Liquid Chromatography (HPLC):

-

Develop a suitable HPLC method for the analysis of 4-Fluoro-2-(methylsulfonyl)pyridine. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water or a suitable buffer is a good starting point.

-

Prepare a series of standard solutions of known concentrations of the compound in the chosen solvent.

-

Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.

-

-

Using UV-Vis Spectrophotometry:

-

Determine the wavelength of maximum absorbance (λmax) of 4-Fluoro-2-(methylsulfonyl)pyridine in the chosen solvent.

-

Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax.

-

Construct a calibration curve based on Beer-Lambert's law (Absorbance vs. Concentration).

-

Dilute the filtered supernatant to a concentration where the absorbance falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample and calculate its concentration using the calibration curve.

-

-

-

Data Analysis and Reporting:

-

Calculate the solubility of 4-Fluoro-2-(methylsulfonyl)pyridine in each solvent, taking into account any dilution factors.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

It is recommended to perform the experiments in triplicate to ensure the reproducibility of the results.

-

Data Presentation

The quantitative solubility data obtained from the experimental work should be presented in a clear and concise manner to allow for easy comparison and interpretation. A tabular format is highly recommended.

Table 1: Experimentally Determined Solubility of 4-Fluoro-2-(methylsulfonyl)pyridine at 25 °C (Template)

| Solvent Class | Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Polar Protic | Methanol | [Insert experimental data] | [Insert experimental data] |

| Ethanol | [Insert experimental data] | [Insert experimental data] | |

| Isopropanol | [Insert experimental data] | [Insert experimental data] | |

| Polar Aprotic | Acetone | [Insert experimental data] | [Insert experimental data] |

| Acetonitrile | [Insert experimental data] | [Insert experimental data] | |

| Dimethylformamide (DMF) | [Insert experimental data] | [Insert experimental data] | |

| Dimethyl Sulfoxide (DMSO) | [Insert experimental data] | [Insert experimental data] | |

| Nonpolar | Hexane | [Insert experimental data] | [Insert experimental data] |

| Toluene | [Insert experimental data] | [Insert experimental data] | |

| Dichloromethane (DCM) | [Insert experimental data] | [Insert experimental data] |

Conclusion

This technical guide has provided a dual approach to understanding the solubility of 4-Fluoro-2-(methylsulfonyl)pyridine in organic solvents. By analyzing its molecular structure, a predictive framework has been established, suggesting good solubility in polar protic and aprotic solvents and poor solubility in nonpolar solvents. To complement this theoretical assessment, a detailed, step-by-step experimental protocol based on the shake-flask method has been outlined. The successful execution of this protocol will yield reliable, quantitative solubility data, which is critical for the advancement of research and development activities involving this promising compound. The combination of theoretical prediction and rigorous experimental validation presented herein offers a comprehensive strategy for characterizing the solubility of novel chemical entities in a scientifically sound and efficient manner.

References

- This guide synthesizes information from general principles of organic chemistry and established laboratory techniques. As no specific literature on the solubility of 4-Fluoro-2-(methylsulfonyl)pyridine was found, direct citations to research papers on this specific topic are not available. The methodologies described are based on standard practices in the field of pharmaceutical sciences and chemistry. For further reading on the principles and techniques mentioned, the following resources are recommended: "Handbook of Aqueous Solubility Data" by Samuel H. Yalkowsky and Shugeng Cao. "ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology". Relevant chapters on solubility and HPLC in standard analytical chemistry and pharmaceutical sciences textbooks.

The Sulfonyl Group at C2: A Potent Activator of the Pyridine Ring for Synthetic and Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic placement of a sulfonyl group at the C2 position of a pyridine ring profoundly alters its electronic landscape, transforming it into a highly versatile and reactive scaffold. This guide provides a comprehensive technical overview of the electronic effects imparted by the C2-sulfonyl moiety, with a particular focus on its exceptional ability to activate the pyridine ring towards nucleophilic aromatic substitution (SNAr). We will delve into the underlying principles governing this activation, explore detailed synthetic methodologies, present quantitative reactivity data, and showcase its burgeoning applications in medicinal chemistry and drug discovery. This document is intended to serve as a practical and insightful resource for researchers aiming to leverage the unique properties of 2-sulfonylpyridines in their synthetic and drug development endeavors.

Introduction: The Electron-Deficient Nature of the Pyridine Ring and the Influence of Substituents

The pyridine ring, an isoelectronic analogue of benzene containing a nitrogen atom, is inherently electron-deficient. The electronegative nitrogen atom exerts a significant inductive effect (-I) and participates in resonance, withdrawing electron density from the ring carbons. This intrinsic electron deficiency makes pyridine less susceptible to electrophilic aromatic substitution compared to benzene but more prone to nucleophilic attack, particularly at the C2 and C4 positions.[1][2] The stability of the anionic intermediate (Meisenheimer complex) formed during nucleophilic attack is key to the feasibility of such reactions.[1][2]

The introduction of a strongly electron-withdrawing group, such as a sulfonyl group (-SO₂R), at the C2 position dramatically amplifies this electron deficiency. The sulfonyl group is one of the most powerful electron-withdrawing groups used in organic chemistry, exerting its influence through both strong inductive and resonance effects. This guide will explore in detail how these electronic perturbations can be harnessed for synthetic advantage.

The Electronic Architecture of the C2-Sulfonyl Group

The potent electron-withdrawing nature of the sulfonyl group stems from the high oxidation state of the sulfur atom and the electronegativity of the two oxygen atoms. This is best understood by examining its inductive and resonance contributions.

Inductive and Resonance Effects

-

Inductive Effect (-I): The sulfur atom in a sulfonyl group is highly electron-deficient due to the attached electronegative oxygen atoms. This creates a strong dipole, leading to a powerful electron-withdrawing inductive effect that pulls electron density away from the pyridine ring through the C-S sigma bond.

-

Resonance Effect (-M): The sulfonyl group can participate in resonance by accepting electron density from the pyridine ring into the d-orbitals of the sulfur atom. This delocalization of negative charge is particularly effective when the sulfonyl group is at the C2 or C4 position, as it allows for the stabilization of the negative charge in the Meisenheimer intermediate directly onto the electronegative nitrogen atom of the pyridine ring.

Computational studies have shown that the bonding in sulfonyl groups is highly polarized, with significant positive charge on the sulfur atom.[3] This further underscores its potent electron-withdrawing capabilities.

Impact on Pyridine Basicity

Synthesis of 2-Sulfonylpyridines

The preparation of 2-sulfonylpyridines can be achieved through several reliable synthetic routes, most commonly involving the oxidation of a corresponding 2-thiopyridine or the displacement of a suitable leaving group from the C2 position.

Oxidation of 2-Thiopyridines and 2-Alkylthiopyridines

A robust and widely used method for the synthesis of 2-sulfonylpyridines is the oxidation of the corresponding 2-thio or 2-alkylthio precursors.

This protocol is adapted from the synthesis of the analogous 2-(methylsulfonyl)pyrimidine.[6]

Materials:

-

2-(Methylthio)pyridine

-

Hydrogen peroxide (30% aqueous solution)

-

Glacial acetic acid

-

Dichloromethane

-

Ethanol

Procedure:

-

In a round-bottom flask, suspend 2-(methylthio)pyridine (0.1 mol) in glacial acetic acid (20 mL).

-

To this suspension, add 30% hydrogen peroxide (30 mL) dropwise with stirring.

-

After the addition is complete, stir the mixture in a water bath for 30 minutes.

-

Heat the mixture to reflux for 1 hour.

-

Cool the reaction mixture to room temperature. The product may precipitate out.

-

Filter the precipitate, wash with cold water and ethanol, and dry under vacuum to yield 2-(methylsulfonyl)pyridine.

-

If the product does not precipitate, the reaction mixture can be diluted with water and extracted with dichloromethane. The organic layers are then combined, dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure to yield the product.

Caption: Oxidation workflow for the synthesis of 2-sulfonylpyridines.

From 2-Halopyridines

2-Halopyridines can serve as precursors to 2-sulfonylpyridines through nucleophilic substitution with a sulfinate salt.

Materials:

-

2-Chloropyridine

-

Sodium benzenesulfinate

-

Dimethylformamide (DMF)

-

Copper(I) iodide (optional, as catalyst)